1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene
Overview
Description
1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound featuring a nitro group (-NO2) attached to a benzene ring, along with a propan-2-ylsulfanylpropoxy substituent. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene can be achieved through a multi-step process involving several key reactions:
Nitration of Benzene: The initial step involves the nitration of benzene to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of 1-amino-2-(3-propan-2-ylsulfanylpropoxy)benzene.
Substitution: Formation of meta-substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simpler nitro compound with a single nitro group attached to the benzene ring.
1-nitro-2-propoxybenzene: Similar structure but lacks the sulfanyl group.
2-nitro-4-(propan-2-ylsulfanyl)phenol: Contains both nitro and sulfanyl groups but differs in the position and nature of the substituents.
Uniqueness
1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to the presence of both the nitro and propan-2-ylsulfanylpropoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10(2)17-9-5-8-16-12-7-4-3-6-11(12)13(14)15/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNFFCIQCBXQGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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